4-[(4-Amino-2-chlorophenyl)methyl]-3-chloroaniline
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Overview
Description
Benzenamine, 4,4’-methylenebis(3-chloro-) is an organic compound that belongs to the class of aromatic amines. It consists of two benzene rings connected by a methylene bridge, with each benzene ring substituted by an amino group and a chlorine atom. This compound is known for its versatility and reactivity, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-methylenebis(3-chloro-) typically involves the reaction of 3-chloroaniline with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two benzene rings. The reaction is usually carried out in an aqueous medium with hydrochloric acid as the catalyst .
Industrial Production Methods: In industrial settings, the production of Benzenamine, 4,4’-methylenebis(3-chloro-) follows a similar synthetic route but on a larger scale. The process involves the continuous addition of formaldehyde to a solution of 3-chloroaniline in the presence of hydrochloric acid. The reaction mixture is then heated to promote the condensation reaction, followed by neutralization with a base to precipitate the product .
Types of Reactions:
Oxidation: Benzenamine, 4,4’-methylenebis(3-chloro-) can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding diamine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Diamines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzenamine, 4,4’-methylenebis(3-chloro-) has several applications in scientific research and industry:
Elastomeric Polyurethanes: Used as a chain extender in the production of elastomeric polyurethanes, which are known for their flexibility and durability.
Epoxy Curing Agent: Acts as a curing agent for epoxy resins, contributing to the development of strong and chemically resistant materials.
Polyamide Precursor: Serves as a precursor for polyamides, which are used in textiles, plastics, and food packaging.
Indirect Food Additives: Used in adhesives and coatings for food packaging.
Polymer Material Synthesis: Involved in the synthesis of high-performance polymers for advanced electronics, automotive, and aerospace components.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-methylenebis(3-chloro-) involves its reactivity as an aromatic amine. The amino groups can participate in various chemical reactions, such as nucleophilic substitution and condensation reactions. The methylene bridge provides structural stability, while the chlorine atoms can be substituted by other functional groups, allowing for the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Benzenamine, 4,4’-methylenebis(2-chloro-): Similar structure but with chlorine atoms in different positions.
Benzenamine, 4,4’-methylenebis(3-chloro-2,6-diethyl-): Contains additional ethyl groups on the benzene rings.
Benzenamine, 4,4’-methylenebis(2-chloro-4-methyl-): Contains methyl groups on the benzene rings.
Uniqueness: Benzenamine, 4,4’-methylenebis(3-chloro-) is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of chlorine atoms at the 3-position on each benzene ring allows for specific chemical modifications and applications that are not possible with other similar compounds.
Properties
CAS No. |
17096-29-6 |
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Molecular Formula |
C13H12Cl2N2 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
4-[(4-amino-2-chlorophenyl)methyl]-3-chloroaniline |
InChI |
InChI=1S/C13H12Cl2N2/c14-12-6-10(16)3-1-8(12)5-9-2-4-11(17)7-13(9)15/h1-4,6-7H,5,16-17H2 |
InChI Key |
JWADROPLEXJCRF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)Cl)CC2=C(C=C(C=C2)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)CC2=C(C=C(C=C2)N)Cl |
Key on ui other cas no. |
17096-29-6 |
Origin of Product |
United States |
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